Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride
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Overview
Description
Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O3 and its molecular weight is 246.69. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
- Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate hydrochloride has been utilized in the synthesis of various chemical derivatives. For instance, it was involved in reactions with methyl 2-isocyanoacetate and pyrrolidine, piperidine, or morpholine, leading to new derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate (Shablykin, Prokopenko, & Brovarets, 2016). Similarly, its interactions with other compounds have been studied for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and drug development (Watanabe, Yoshiwara, & Kanao, 1993).
Pharmaceutical Research
- In pharmaceutical research, this compound has been utilized in the development of potent calcitonin gene-related peptide (CGRP) receptor antagonists. An example includes the development of a stereoselective and economical synthesis of a CGRP receptor antagonist, highlighting its potential in therapeutic applications (Cann et al., 2012).
Novel Building Blocks in Organic Chemistry
- The compound has been used in creating new amino acid-like building blocks. For instance, regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates were prepared by reacting β-enamino ketoesters with hydroxylamine hydrochloride, demonstrating its utility in creating diverse organic structures (Bruzgulienė et al., 2022).
Medicinal Chemistry
- This chemical is also significant in the synthesis of compounds with potential pharmacological activities. For example, its derivatives have shown promising activities as 5-HT2 antagonists and have been evaluated for antidepressant and antianxiety effects in preclinical studies (Kumar et al., 2017).
Drug Development and Analysis
- In drug development and quality control, derivatives of methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate hydrochloride have been identified and characterized in multidrug-resistant tuberculosis (MDR-TB) substances, indicating its relevance in the pharmaceutical industry for the identification and synthesis of drug-related substances (Jayachandra et al., 2018).
Future Directions
Oxazoles, which are part of this compound, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions for “Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride” could involve further exploration of its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPMYZOIFKODNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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